molecular formula C17H18N2O5 B3965948 2-(2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide

2-(2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B3965948
M. Wt: 330.33 g/mol
InChI Key: DEDWXRIOILIUNC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides. It features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide typically involves the reaction of 2-methoxyphenol with 2-methyl-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 2-(2-hydroxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide.

    Reduction: 2-(2-methoxyphenoxy)-N-(2-methyl-4-aminophenyl)propanamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its amide bond.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methoxy and nitro groups could play roles in binding to active sites or influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-(2-methylphenyl)propanamide: Lacks the nitro group, which may affect its reactivity and applications.

    2-(2-hydroxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide: The methoxy group is replaced with a hydroxyl group, potentially altering its chemical properties.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-10-13(19(21)22)8-9-14(11)18-17(20)12(2)24-16-7-5-4-6-15(16)23-3/h4-10,12H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDWXRIOILIUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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